Undecyl 5-oxo-L-prolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with undecanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Undecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Undecyl 5-oxo-L-prolinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It is believed to act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The exact molecular targets and pathways involved are still under investigation, but it is known to participate in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: An optically active form of 5-oxoproline with L-configuration.
L-Proline: A non-proteinogenic L-α-amino acid.
Pyroglutamylglycine: A derivative of 5-oxo-L-proline.
Uniqueness
Its ability to undergo various chemical reactions and its potential role in biological processes make it a valuable compound for research and industrial applications .
Properties
CAS No. |
37673-24-8 |
---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
undecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-13-20-16(19)14-11-12-15(18)17-14/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 |
InChI Key |
XWCIHBWSVCHGIS-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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